

An In-depth Technical Guide to the Chemical Properties of Dinoprop Pesticide

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Compound of Interest

Compound Name: *Dinoprop*

Cat. No.: *B1628685*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dinitrophenol pesticide, **Dinoprop**. It includes detailed information on its mechanism of action, metabolic pathways, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

Dinoprop, chemically known as 3-methyl-4,6-dinitro-2-(propan-2-yl)phenol, is a member of the dinitrophenol class of pesticides, which have been used as herbicides and insecticides.[\[1\]](#)[\[2\]](#) The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identification of Dinoprop

Identifier	Value
IUPAC Name	3-methyl-4,6-dinitro-2-propan-2-ylphenol[1]
CAS Name	3-methyl-2-(1-methylethyl)-4,6-dinitrophenol[1]
CAS Registry Number	7257-41-2[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₅ [1]
InChIKey	SOPHXJOERHTMIL-UHFFFAOYSA-N[1]
Synonyms	Dinoprop [ISO], 4,6-dinitro-o-cymen-3-ol, 2-ISOPROPYL-3-METHYL-4,6-DINITROPHENOL[2]

Table 2: Physicochemical Properties of Dinoprop

Property	Value
Molecular Weight	240.21 g/mol [2]
Appearance	Information not available; however, related dinitrophenols are often yellow crystalline solids.
Melting Point	Data for Dinoprop is not readily available. The related compound Dinoseb has a melting point of 32-42 °C.[3]
Water Solubility	Data for Dinoprop is not readily available. The related compound Dinoseb has a water solubility of 52 mg/L at 20 °C.[3]
pKa	Data for Dinoprop is not readily available. As a substituted phenol, it is expected to be a weak acid.
Vapor Pressure	Data for Dinoprop is not readily available. The related compound Dinoseb has a vapor pressure of 6.7 mPa at 25 °C.[3]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

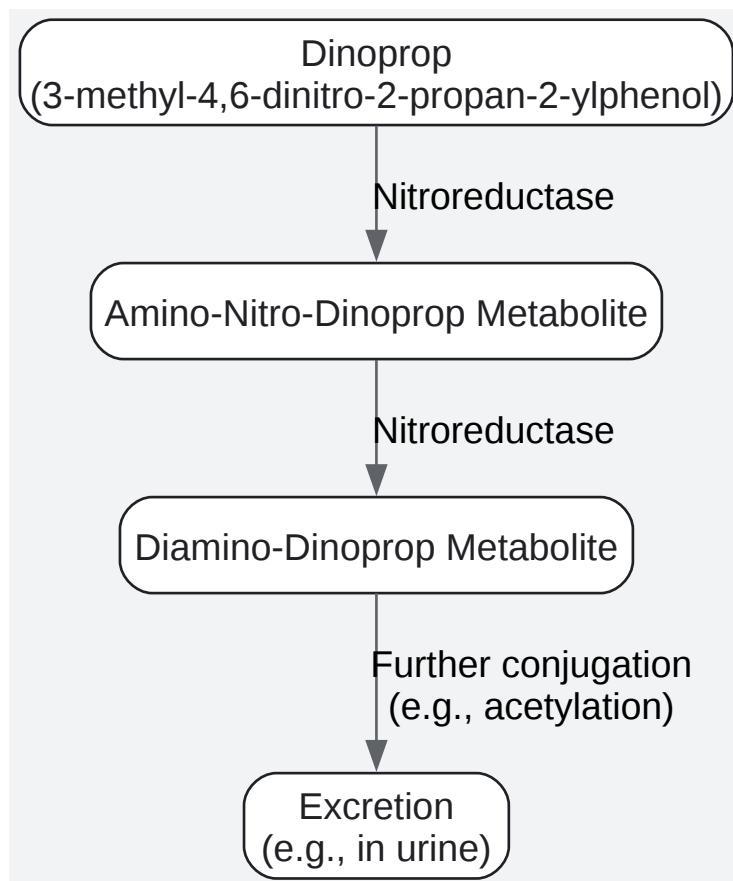
The primary mechanism of toxicity for **Dinoprop**, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.^[4] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP.

Dinoprop, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases a proton, disrupting the established proton gradient. The deprotonated form then returns to the intermembrane space, picks up another proton, and repeats the cycle. This process dissipates the energy from the proton gradient as heat instead of being used for ATP synthesis.^[5] The depletion of ATP and the resulting increase in body temperature are central to the toxic effects of dinitrophenol pesticides.^[3]

Uncoupling of oxidative phosphorylation by **Dinoprop**.

Metabolic Pathways

The metabolism of dinitrophenol pesticides primarily involves the reduction of the nitro groups.^[6] While specific metabolic studies on **Dinoprop** are limited, the metabolic fate of the closely related compound, dinoseb, provides a likely model. The biotransformation of **Dinoprop** is expected to proceed through the sequential reduction of its two nitro groups to amino groups, catalyzed by nitroreductases. These amino metabolites can then be further modified, for example, through acetylation, before being excreted.^[6]



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Proposed metabolic pathway of **Dinoprop**.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of **Dinoprop**.

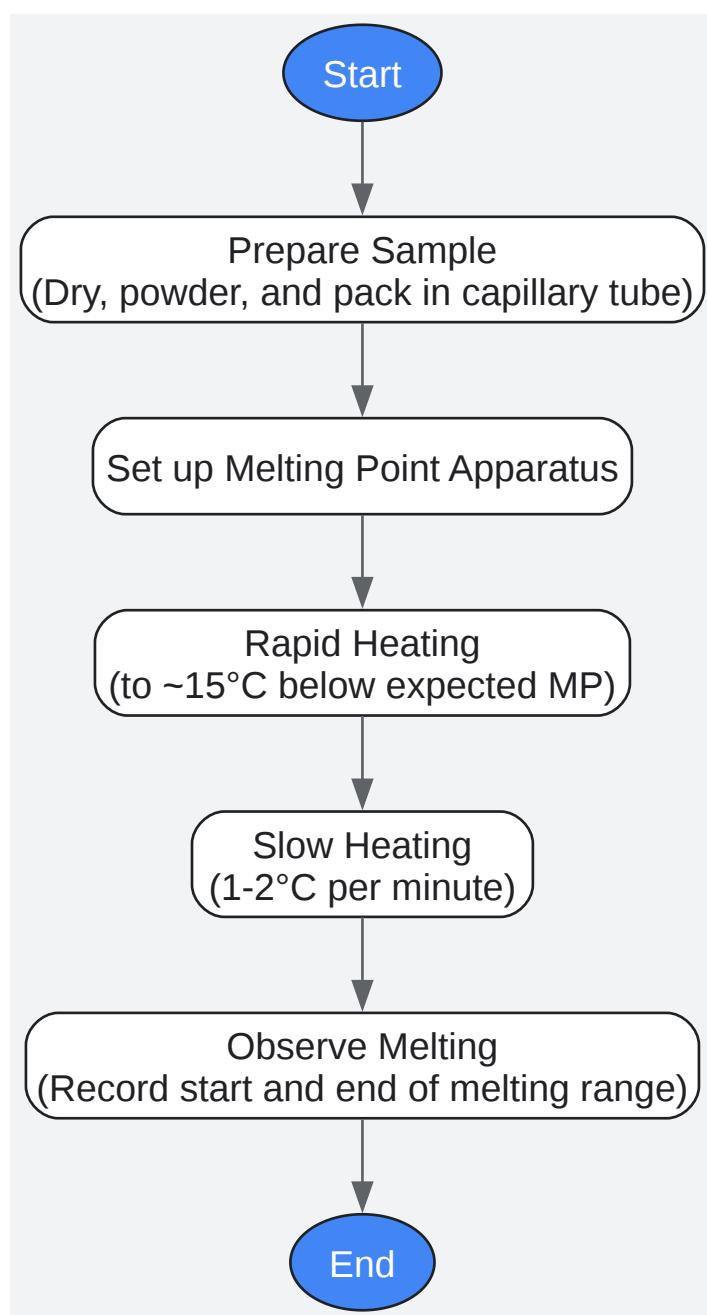
Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[7][8][9]

Methodology:

- Sample Preparation: A small amount of the dry, powdered **Dinoprop** sample is packed into a capillary tube to a height of 2-3 mm.[7]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9]
- Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8]
- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[7][8]



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Workflow for melting point determination.

Analysis of Dinoprop and its Metabolites in Urine by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues in biological samples.[10][11]

Methodology:

- Sample Preparation: A urine sample is subjected to enzymatic hydrolysis to deconjugate any metabolites. This is followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate **Dinoprop** and its metabolites from the urine matrix.[11]
- Derivatization (Optional): The extracted analytes may be derivatized to increase their volatility and thermal stability for GC analysis.
- GC Separation: The prepared sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
- MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[10]

In Vitro Assay for Uncoupling of Oxidative Phosphorylation

The effect of **Dinoprop** on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.[12][13]

Methodology:

- Cell/Mitochondria Preparation: Isolate mitochondria from a relevant tissue or culture a suitable cell line (e.g., HepG2).[13]

- Respirometry: Place the prepared cells or mitochondria in a respirometry chamber with a suitable respiration buffer.
- Baseline OCR: Measure the basal oxygen consumption rate.
- Compound Addition: Inject a solution of **Dinoprop** into the chamber and monitor the change in OCR. An uncoupler like **Dinoprop** is expected to cause a rapid increase in OCR.
- Inhibitor Addition: Subsequently, inhibitors of the electron transport chain (e.g., rotenone, antimycin A) can be added to confirm that the observed oxygen consumption is of mitochondrial origin.^[12]

Conclusion

Dinoprop is a dinitrophenol pesticide with a well-characterized mechanism of action involving the uncoupling of oxidative phosphorylation. Its chemical properties and metabolic pathways are consistent with other compounds in its class. The experimental protocols outlined in this guide provide a foundation for the further study and analysis of **Dinoprop** in various research and development contexts. It is important to note that due to its toxicity, handling of **Dinoprop** requires strict safety precautions.

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